1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione
Overview
Description
1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione is a heterocyclic compound with a unique structure that includes an imidazolidinedione core substituted with phenyl and phenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione typically involves the reaction of phenylmethylamine with phenyl isocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazolidinedione derivatives, which can have different functional groups attached to the phenyl or phenylmethyl groups .
Scientific Research Applications
1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression .
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in medicinal chemistry.
1-Phenyl-3-methylimidazole: Utilized in polymer chemistry and as a ligand in coordination chemistry.
Uniqueness: 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-benzyl-1-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-17(14-9-5-2-6-10-14)16(20)18(15)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQORPXQGKOVRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1C2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240571 | |
Record name | 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34658-62-3 | |
Record name | 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34658-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-3-(phenylmethyl)-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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